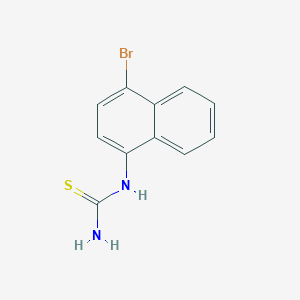

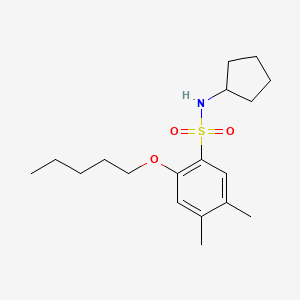

2-Methyl-4-methylsulfanylpyrazole-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Methyl-4-methylsulfanylpyrazole-3-carboxylic acid is a compound that is likely to share some chemical properties with the compounds discussed in the provided papers. Although none of the papers directly address this compound, they do provide insights into similar structures and functionalities that can be used to infer some aspects of 2-Methyl-4-methylsulfanylpyrazole-3-carboxylic acid.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including oxidation and methylation, as seen in the synthesis of 1-methyl-pyrazole-3-carboxylic acid . The process is optimized by controlling reaction time, temperature, and material ratios. While the exact synthesis of 2-Methyl-4-methylsulfanylpyrazole-3-carboxylic acid is not described, it is plausible that similar methods could be applied, with adjustments for the introduction of the methylsulfanyl group.

Molecular Structure Analysis

The molecular structure of compounds with similar functionalities has been analyzed using various spectroscopic methods. For instance, the FT-IR spectrum of a related triazole compound was recorded and analyzed, with vibrational wavenumbers computed at HF and DFT levels of theory . Such analyses provide insights into the geometrical parameters and electronic properties of the molecule, which are likely to be relevant for 2-Methyl-4-methylsulfanylpyrazole-3-carboxylic acid as well.

Chemical Reactions Analysis

The reactivity of similar compounds has been studied, with particular attention to the sites of nucleophilic attack, as indicated by the molecular electrostatic potential (MEP) map . The MEP analysis shows that negative regions are localized over sulfur atoms and certain nitrogen atoms, suggesting these as potential reactive sites. This information can be extrapolated to predict the reactivity of 2-Methyl-4-methylsulfanylpyrazole-3-carboxylic acid in various chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been investigated through experimental and computational methods. For example, the antioxidant activities of new thiosemicarbazide derivatives were screened, showing significant radical scavenging abilities . Although the antioxidant activity of 2-Methyl-4-methylsulfanylpyrazole-3-carboxylic acid is not directly reported, the presence of similar functional groups suggests potential antioxidant properties.

Wissenschaftliche Forschungsanwendungen

Catalytic Applications in Green Chemistry

2-Methyl-4-methylsulfanylpyrazole-3-carboxylic acid and related compounds have demonstrated significant potential in the field of green chemistry, particularly as catalysts for the synthesis of various organic compounds. For instance, novel biological-based nano organo solid acids with urea moiety have been synthesized and characterized, showing catalytic efficiency in the synthesis of compounds like 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol), coumarin-3-carboxylic acid, and cinnamic acid derivatives under mild and solvent-free conditions. These catalysts present a sustainable approach to organic synthesis, highlighting the importance of such compounds in facilitating environmentally friendly chemical reactions (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).

Antioxidant Activity

Compounds derived from or related to 2-Methyl-4-methylsulfanylpyrazole-3-carboxylic acid have been explored for their antioxidant properties. New thiosemicarbazide derivatives, synthesized from 2-(ethylsulfanyl)benzohydrazide and various aryl isothiocyanates, demonstrated potent antioxidant activities. Some of these compounds showed superior radical scavenging ability compared to standard antioxidants, indicating the potential of 2-Methyl-4-methylsulfanylpyrazole-3-carboxylic acid derivatives as effective antioxidants in pharmaceutical and food industries (Nazarbahjat et al., 2014).

Synthesis and Characterization

Research has focused on the synthesis and characterization of 2-Methyl-4-methylsulfanylpyrazole-3-carboxylic acid and its derivatives, offering insights into their potential applications in various fields. Studies have optimized the synthesis processes and investigated the properties of these compounds, paving the way for their use in chemical synthesis, pharmaceuticals, and material science. The synthesis of 1-methyl-pyrazole-3-carboxylic acid, for example, demonstrates the methodological advancements in producing pyrazole derivatives efficiently (Yuan-fu, 2011).

Zukünftige Richtungen

Wirkmechanismus

The action environment, including factors like pH, temperature, and the presence of other molecules, can significantly influence a compound’s action, efficacy, and stability. For instance, solution studies on pyrazoles are highly influenced by the solvent, given their basic character, polarizability, and ability to exchange protons intermolecularly .

Eigenschaften

IUPAC Name |

2-methyl-4-methylsulfanylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-8-5(6(9)10)4(11-2)3-7-8/h3H,1-2H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DODKJRFNHKSMCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)SC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4-methylsulfanylpyrazole-3-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

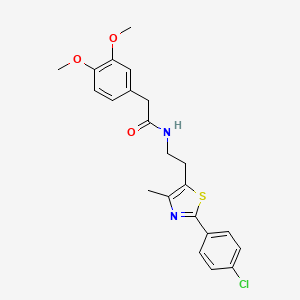

![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide](/img/structure/B2518653.png)

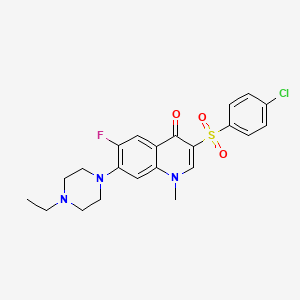

![N-[(4-Ethoxyphenyl)methyl]-1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B2518659.png)

![1-(4-chlorophenyl)-2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}ethanone](/img/structure/B2518660.png)

![4-(7-Oxabicyclo[2.2.1]heptane-2-carbonyl)morpholine-3-carbonitrile](/img/structure/B2518661.png)

![1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1-ethanone](/img/structure/B2518670.png)